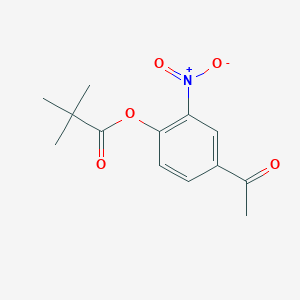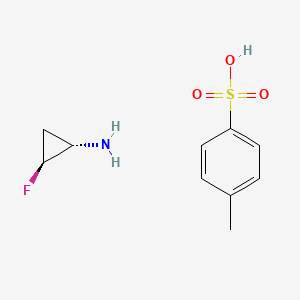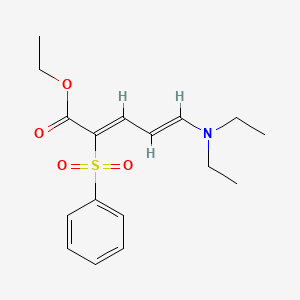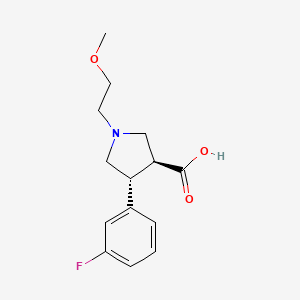
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorophenyl group and a pyrrolidine ring in its structure suggests it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde, 2-methoxyethylamine, and a suitable chiral auxiliary.
Key Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxaldehyde or the corresponding carboxylic acid.
Reduction: Formation of 4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis due to its stereochemistry.
Biology
Enzyme Inhibitor: Potential application as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter pathways.
Receptor Modulator: May act as a modulator of certain receptors due to the presence of the fluorophenyl group.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Pharmacokinetics: Studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible application as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3-Chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R)-4-(3-Methylphenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and metabolic stability compared to its analogs.
Stereochemistry: The specific (3S,4R) configuration may confer unique binding properties and selectivity towards certain biological targets.
This detailed overview provides a comprehensive understanding of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-19-6-5-16-8-12(13(9-16)14(17)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWMHBLZOICQSI-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
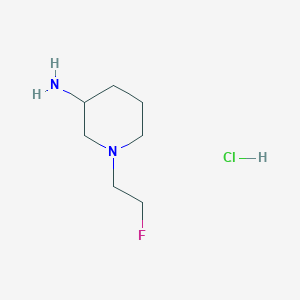
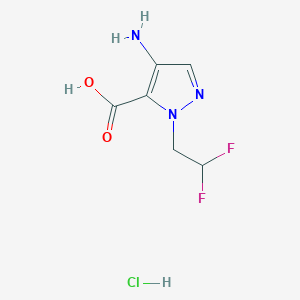
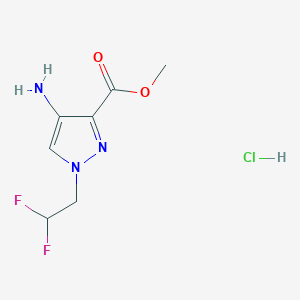
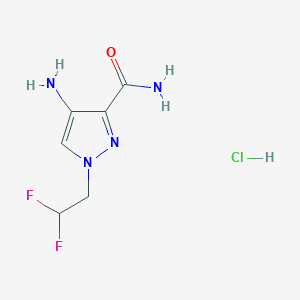
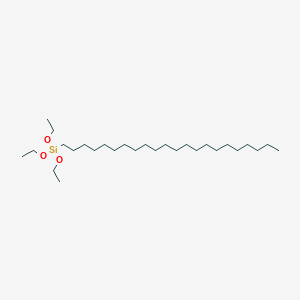
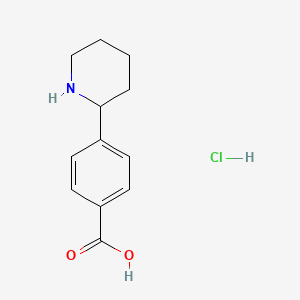
![4-Methoxy-2-(methylsulfonyl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B8038502.png)
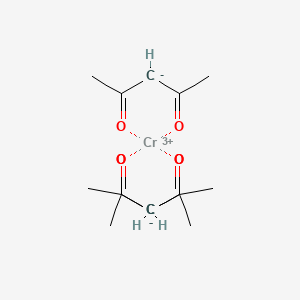
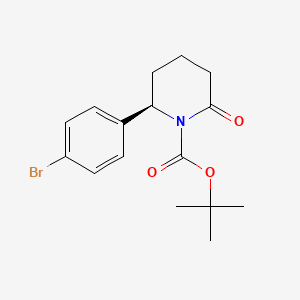
![(S)-tert-Butyl 1,1-dimethyl-3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B8038528.png)

